molecular formula C18H16N2OS B4701496 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B4701496
M. Wt: 308.4 g/mol
InChI Key: ZUEITHXGTBDBHW-UHFFFAOYSA-N
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Description

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuroscience. This benzamide derivative features a thiazole ring system, a prominent scaffold known for its diverse biological activities and prevalence in pharmacologically active compounds . While specific biological data for this exact compound is limited, its core structure is closely related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and its physiological roles are still being elucidated. Research tool compounds like these benzamide derivatives act as negative allosteric modulators, providing scientists with valuable means to probe ZAC function and its potential as a therapeutic target . The structural features of this compound, including the 4-methylbenzyl substitution on the thiazole ring, may contribute to its binding affinity and selectivity, making it a candidate for further structure-activity relationship (SAR) studies. Beyond neuroscience, the thiazole moiety is a common feature in compounds screened for a wide range of biological activities. Similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and in anticancer research, highlighting the versatility of this chemical class in drug discovery efforts . This product is supplied for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)11-16-12-19-18(22-16)20-17(21)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEITHXGTBDBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-methylbenzylamine with 2-bromo-1-(4-methylphenyl)ethanone to form an intermediate, which is then reacted with thiourea to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with benzoyl chloride to form the desired compound. The reaction conditions usually involve the use of solvents like ethanol or methanol and require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide and thiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the thiazole ring in the compound can interact with DNA and proteins, further contributing to its biological activity.

Comparison with Similar Compounds

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives, such as:

    N-(4-methylbenzyl)benzamide: Similar structure but lacks the thiazole ring, resulting in different biological activities.

    N-(5-benzyl-1,3-thiazol-2-yl)benzamide: Similar structure but with different substituents on the thiazole ring, leading to variations in activity and potency.

    2-aminothiazole derivatives: Known for their anticancer and antimicrobial activities, but with different mechanisms of action compared to this compound.

The uniqueness of this compound lies in its specific combination of the thiazole ring and benzamide moiety, which contributes to its distinct chemical and biological properties.

Biological Activity

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a compound that exhibits significant potential in various pharmacological applications, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring connected to a benzamide moiety, with a 4-methylbenzyl substituent. This structural configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 4-methylbenzylamine with thiazole derivatives under specific conditions to yield the desired product. The purity and structure of the synthesized compound are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Research indicates that compounds with similar thiazole structures often exhibit antibacterial and antifungal activities. For instance:

  • Antibacterial Testing : In vitro studies have shown that this compound demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values typically range from 6.25 µg/mL to 200 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin and ampicillin .
  • Antifungal Testing : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger, with effective concentrations similar to those observed in antibacterial assays .

Anticancer Activity

The anticancer potential of this compound is another area of active research. Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines by interfering with cell proliferation pathways. The mechanism may involve the inhibition of specific enzymes crucial for cancer cell survival.

Case Studies and Research Findings

A comprehensive study conducted on derivatives of thiazole compounds highlighted the biological activities of this compound. Here are some key findings:

Activity Type Tested Pathogens/Cell Lines Results
AntibacterialStaphylococcus aureus, E. coliMIC: 6.25 - 200 µg/mL
AntifungalCandida albicans, Aspergillus nigerEffective at similar concentrations
AnticancerVarious cancer cell linesInhibition of growth observed

Q & A

Q. What synthetic routes are commonly employed for N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide, and how are intermediates characterized?

The compound is synthesized via multi-step organic reactions, starting with the preparation of 2-amino-4-phenylthiazole intermediates. Key steps include diazonium salt formation, coupling reactions, and amide bond formation. Analytical techniques such as ¹H NMR (e.g., singlet at δ 13.23–13.45 for amide protons) and IR spectroscopy (C=O stretching at ~1650 cm⁻¹) confirm structural integrity. Solvents like DMSO-d₆ are used for NMR, and TLC monitors reaction progress .

Q. How is the antimicrobial activity of this compound evaluated, and what structural features correlate with efficacy?

Antimicrobial screening uses standard agar diffusion or microdilution assays against pathogens like E. coli, S. aureus, and A. niger. Chloro and nitro substituents on the benzamide moiety enhance activity against Gram-negative bacteria (e.g., MIC values ≤25 µg/mL for E. coli), while dichloro/dinitro derivatives show broader antifungal effects. Activity is linked to electron-withdrawing groups improving membrane penetration .

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

Single-crystal X-ray diffraction (via SHELX programs) resolves hydrogen-bonding networks (e.g., N–H···N interactions) and confirms planarity between the thiazole and benzamide rings. Non-classical interactions like C–H···F/O stabilize crystal packing. NMR and IR data align with expected functional groups .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for anticancer applications?

Molecular docking (e.g., AutoDock Vina) predicts binding to oncogenic targets like tyrosine kinases or tubulin. QSAR studies reveal that 4-methylbenzyl substitution enhances hydrophobic interactions, while thiazole nitrogen atoms participate in hydrogen bonding. MD simulations assess stability in binding pockets over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., cancer vs. normal cell lines) are addressed via:

  • Dose-response validation using clonogenic assays.
  • Metabolic stability tests (e.g., microsomal incubation) to rule out artifactual cytotoxicity.
  • Target engagement assays (e.g., CETSA) to confirm direct protein binding .

Q. Which reaction conditions critically impact yield during scale-up synthesis?

Key parameters include:

  • Temperature : Diazotization at 0–5°C prevents byproduct formation.
  • Solvent polarity : DMF improves coupling efficiency for amide bonds.
  • Catalysts : Pyridine catalyzes acyl chloride reactions, reducing side reactions. Yields drop >15% if pH exceeds 8.0 during amidation .

Q. How does substituent variation on the benzamide ring influence SAR against enzyme targets?

Electron-donating groups (e.g., methoxy) reduce potency against PfENO1 (malaria target) by 40%, while halogens (Cl, Br) improve inhibition (Ki ≤1.2 µM) via halogen bonding with catalytic residues. Steric bulk at the para position disrupts binding to narrow active sites .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallizing this compound for structural studies?

Use slow evaporation in methanol/ethyl acetate (1:3) at 4°C. Seed crystals from prior batches reduce polymorphism. SHELXL refinement with anisotropic displacement parameters achieves R₁ <0.05. Hydrogen atoms are placed geometrically and refined with riding models .

Q. How are in vitro and in vivo models integrated to assess pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • In vitro : Microsomal stability (t₁/₂ >60 min in human liver microsomes) and Caco-2 permeability (Papp >1×10⁻⁶ cm/s) predict oral bioavailability.
  • In vivo : Xenograft models (e.g., HCT-116 tumors in mice) with daily dosing (50 mg/kg) show tumor volume reduction ≥50% by day 14. Plasma levels monitored via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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